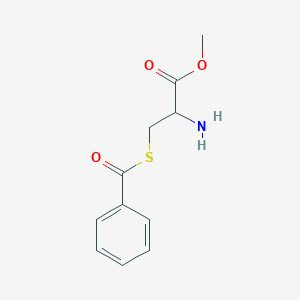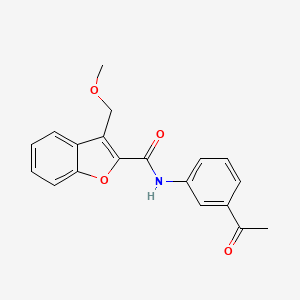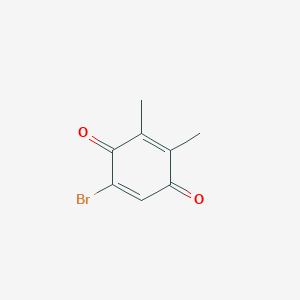![molecular formula C13H10ClFN2OS B14724383 N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide CAS No. 6376-42-7](/img/structure/B14724383.png)
N'-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a thiophene ring substituted with a chlorine atom and a fluorobenzohydrazide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide typically involves the condensation reaction between 5-chlorothiophene-2-carbaldehyde and 3-fluorobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol, with the addition of a catalytic amount of glacial acetic acid to facilitate the reaction. The mixture is refluxed for several hours, followed by cooling and filtration to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Wissenschaftliche Forschungsanwendungen
N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It may serve as a lead compound for developing new pharmaceuticals, particularly in the area of antimicrobial and anticancer agents.
Wirkmechanismus
The mechanism of action of N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[1-(5-chlorothiophen-2-yl)ethyl]cyclopropanecarboxamide
- 2-(4-chlorophenyl)-N’-[1-(5-chlorothiophen-2-yl)ethylidene]acetohydrazide
- (5-chlorothiophen-2-yl)methoxyphenylhydrazide
Uniqueness
N’-[1-(5-Chlorothiophen-2-yl)ethylidene]-3-fluorobenzohydrazide is unique due to the presence of both a fluorobenzohydrazide moiety and a chlorothiophene ring. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For instance, the fluorine atom can enhance the compound’s stability and bioavailability, while the chlorothiophene ring can contribute to its reactivity and binding affinity.
Eigenschaften
CAS-Nummer |
6376-42-7 |
|---|---|
Molekularformel |
C13H10ClFN2OS |
Molekulargewicht |
296.75 g/mol |
IUPAC-Name |
N-[1-(5-chlorothiophen-2-yl)ethylideneamino]-3-fluorobenzamide |
InChI |
InChI=1S/C13H10ClFN2OS/c1-8(11-5-6-12(14)19-11)16-17-13(18)9-3-2-4-10(15)7-9/h2-7H,1H3,(H,17,18) |
InChI-Schlüssel |
AQMJBMWUDYJBNJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC(=O)C1=CC(=CC=C1)F)C2=CC=C(S2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




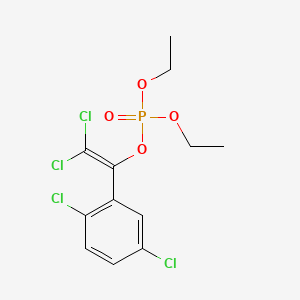
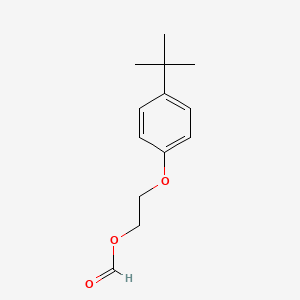
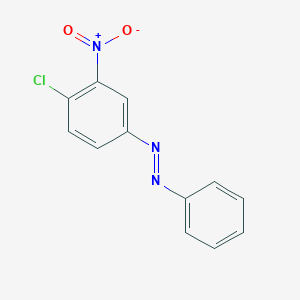
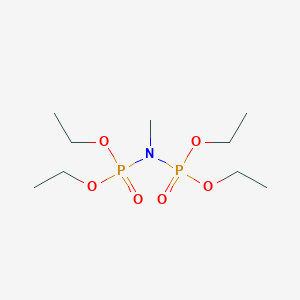



![{[2-(Heptanoyloxy)propanoyl]imino}diethane-2,1-diyl diheptanoate](/img/structure/B14724353.png)
